molecular formula C9H10FNO B1382506 [1-(2-Fluorophenyl)ethylidene](methoxy)amine CAS No. 1100595-43-4

[1-(2-Fluorophenyl)ethylidene](methoxy)amine

Cat. No.: B1382506
CAS No.: 1100595-43-4
M. Wt: 167.18 g/mol
InChI Key: DJBXYYZPYRDCIK-YRNVUSSQSA-N
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Description

1-(2-Fluorophenyl)ethylideneamine: is a chemical compound with the molecular formula C9H10FNO. It is also known by its IUPAC name, N-(1-(2-fluorophenyl)vinyl)-O-methylhydroxylamine . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is connected to an ethylidene group and a methoxyamine group.

Mechanism of Action

Target of Action

The primary targets of 1-(2-Fluorophenyl)ethylideneamine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluorophenyl)ethylideneamine These factors can include temperature, pH, and the presence of other molecules in the environment

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)ethylideneamine typically involves the reaction of 2-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(2-Fluorophenyl)ethylideneamine: undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)ethylideneamine: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Properties

IUPAC Name

(E)-1-(2-fluorophenyl)-N-methoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12-2)8-5-3-4-6-9(8)10/h3-6H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBXYYZPYRDCIK-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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